Cyclohexanone, 2-trityloxymethyl-
Description
Cyclohexanone derivatives are critical intermediates in organic synthesis, pharmaceuticals, and materials science. The compound "Cyclohexanone, 2-trityloxymethyl-" features a cyclohexanone backbone substituted at the 2-position with a trityloxymethyl group (–CH₂OTr, where Tr = triphenylmethyl). The trityl group is sterically bulky and electron-rich due to its three phenyl substituents, which significantly influences the compound’s reactivity, solubility, and physical properties.
Properties
CAS No. |
7500-51-8 |
|---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(trityloxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C26H26O2/c27-25-19-11-10-12-21(25)20-28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-18,21H,10-12,19-20H2 |
InChI Key |
LCFZWZMGTCKNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(trityloxy)methyl]cyclohexanone typically involves the reaction of cyclohexanone with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 2-[(trityloxy)methyl]cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Trityloxy)methyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis:
-
Biological Activity:
- The compound has been investigated for its potential biological activities, including antimicrobial properties. Research indicates that it may inhibit certain bacterial strains, suggesting its use in pharmaceutical applications.
- Pharmaceutical Development:
-
Polymer Chemistry:
- Cyclohexanone, 2-trityloxymethyl- is used in the production of polymers and resins. Its reactive nature facilitates the formation of polymeric materials with desirable properties for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(trityloxy)methyl]cyclohexanone involves its interaction with various molecular targets. The trityloxy group can influence the reactivity of the cyclohexanone ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical transformations.
Comparison with Similar Compounds
Structural and Electronic Effects
- Trityloxymethyl vs. Methyl (2-Methylcyclohexanone): The trityloxymethyl group introduces substantial steric hindrance compared to a methyl group. For instance, 2-methylcyclohexanone (MW: 126.19 g/mol) has a boiling point of 155–157°C, while the bulky trityl group would increase molecular weight (estimated >350 g/mol) and reduce volatility . The electron-donating nature of the trityl group may also stabilize the carbonyl group, altering reactivity in nucleophilic additions compared to methyl-substituted analogs .
- Trityloxymethyl vs. Methoxyphenyl (2-(3-Methoxyphenyl)cyclohexanone): Methoxyphenyl substituents introduce both steric bulk and electronic effects. For example, 2-(3-methoxyphenyl)cyclohexanone (MW: 218.29 g/mol) exhibits moderate polarity due to the methoxy group, enhancing solubility in polar solvents like acetonitrile . In contrast, the trityloxymethyl group’s hydrophobicity would reduce solubility in polar media, favoring non-polar solvents.
- Trityloxymethyl vs. Isopropyl (2-Methyl-5-isopropylcyclohexanone): Isopropyl groups (e.g., 2-methyl-5-isopropylcyclohexanone, MW: 154.25 g/mol) provide steric hindrance but lack the aromaticity of trityl. This difference impacts catalytic interactions; for example, Fe(III) complexes catalyze cyclohexane oxidation more efficiently with smaller substituents (yields ~10–15%) compared to bulkier groups, which may hinder substrate access .
Physical Properties and Separation
- Vapor-Liquid Equilibrium (VLE): The separation of cyclohexanone derivatives in production streams depends on substituent effects. UNIFAC and COSMO-RS models predict activity coefficients, with COSMO-RS outperforming UNIFAC for isomeric systems. The trityloxymethyl group’s high molecular weight and low volatility would necessitate vacuum distillation or specialized extraction techniques, akin to challenges observed in separating cyclohexanol/cyclohexanone mixtures .
- Solubility and Solvent Interactions: Solvent polarity significantly impacts reactivity. For example, reactions of aldehydes/ketones with hydrazide-bound scavengers proceed faster in dichloromethane than in hexane. The trityloxymethyl group’s hydrophobicity would favor non-polar solvents, similar to 2-methylcyclohexanone’s behavior in hexane .
Data Tables
Table 1: Physical Properties of Selected Cyclohexanone Derivatives
Table 2: Catalytic Performance in Cyclohexane Oxidation
| Catalyst (Fe(III) Complex) | Substituent Type | Total Yield (%) | Selectivity for Cyclohexanol (%) |
|---|---|---|---|
| Complex 1 | Moderate bulk | 14–15 | 95 |
| Complex 2 | Bulky ligands | 10.4 | 90 |
| Hypothetical (Trityl) | Extreme bulk | <10 (predicted) | 85–90 (predicted) |
Data sourced from peroxidative oxidation studies under microwave irradiation .
Biological Activity
Cyclohexanone, 2-trityloxymethyl- is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on existing research.
Chemical Structure and Properties
Cyclohexanone, 2-trityloxymethyl- is characterized by a cyclohexanone ring with a trityloxymethyl group. The molecular formula for this compound can be represented as . Its structure allows for various chemical reactions that can be exploited in biological applications.
Synthesis Methods
The synthesis of Cyclohexanone, 2-trityloxymethyl- typically involves the following steps:
- Formation of the Trityl Group : The trityl group is introduced to the hydroxymethyl group of cyclohexanone through a reaction with trityl chloride in the presence of a base such as pyridine.
- Purification : The product is purified using techniques like column chromatography to isolate the desired compound.
The biological activity of Cyclohexanone, 2-trityloxymethyl- is largely attributed to its ability to interact with various biomolecules. The hydroxymethyl and ketone functionalities can participate in enzymatic reactions, potentially leading to the formation of biologically active metabolites. The specific mechanism can vary depending on the target enzyme or receptor involved.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies indicate that derivatives of cyclohexanones exhibit anticancer properties. For instance, compounds similar to Cyclohexanone, 2-trityloxymethyl- have shown promise in inhibiting tumor cell proliferation in vitro. A study reported that certain cyclohexanone derivatives led to significant apoptosis in cancer cell lines (IC50 values ranging from 5–20 μM) .
- Neuroprotective Effects : Research has suggested that cyclohexanones may possess neuroprotective properties. In animal models, certain derivatives have been shown to reduce oxidative stress markers and improve cognitive function after induced neurotoxicity .
- Antimicrobial Activity : Some studies have evaluated the antimicrobial effects of cyclohexanone derivatives against various pathogens. For example, compounds with similar structures demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 10–50 μg/mL .
Data Table: Biological Activities of Cyclohexanone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
